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Compound of Interest |

Compound Name: 2,3-Dimethyl-2-hexanol
CAS No.: 19550-03-9
Cat. No.: B102537
- 7

Executive Summary & Structural Analysis

2,3-Dimethyl-2-hexanol (CAS: 19550-03-9) is a tertiary alcohol of significant interest in
physical organic chemistry due to its steric crowding and stereochemical properties. Unlike
simple aliphatic alcohols, this molecule possesses a chiral center at C3 adjacent to a gem-
dimethyl substituted C2. This proximity induces diastereotopic nonequivalence in the methyl
groups at C2, a critical feature for NMR interpretation.

Structural Parameters
Property Value
IUPAC Name 2,3-Dimethylhexan-2-ol
Formula CsH1s0
Molecular Weight 130.23 g/mol
Chirality C3 is a stereocenter (R/S). C2 is achiral.

The C2 methyl groups are diastereotopic due to
Key Feature ) ]
the adjacent C3 chiral center.

Synthesis Protocol: Grighard Addition
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The most robust synthetic route avoids carbocation rearrangements (common in acid-catalyzed

hydration of alkenes) by utilizing a Grignard addition to a ketone.

Reaction: 3-Methyl-2-hexanone + Methylmagnesium Bromide

2,3-Dimethyl-2-hexanol

Reagents & Setup

Substrate: 3-Methyl-2-hexanone (Anhydrous).
Reagent: Methylmagnesium bromide (3.0 M in diethyl ether).
Solvent: Anhydrous Diethyl Ether or THF (stabilizer-free).

Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Methodology

Apparatus Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir
bar, reflux condenser, and pressure-equalizing addition funnel. Flush with

while cooling.

Grignard Loading: Transfer MeMgBr (1.2 equivalents) into the flask via cannula. Cool to 0°C
in an ice bath.

Addition: Dissolve 3-methyl-2-hexanone in anhydrous ether. Add dropwise to the Grignard
reagent over 30 minutes.[1][2] Note: Exothermic reaction; monitor internal temperature to
prevent solvent boil-over.

Reflux: Once addition is complete, remove the ice bath and heat to gentle reflux for 2 hours
to ensure completion.

Quench (Critical Step): Cool to 0°C. Quench slowly with saturated aqueous

. Scientific Rationale: Use ammonium chloride instead of strong acid to prevent acid-
catalyzed dehydration of the tertiary alcohol product.
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o Workup: Extract with diethyl ether (3x). Wash combined organics with brine. Dry over
anhydrous

 Purification: Concentrate under reduced pressure. Purify via fractional distillation (bp
~160°C) or flash chromatography (Hexanes/EtOAc).

Synthesis Pathway Diagram

Nucleophilic Addition
3-Methyl-2-hexanone (Anhydrous Ether)
Magnesium Alkoxide
 —> Intermediate Protonation
MeMgBr
(Grignard) 2,3-Dimethyl-2-hexanol
H30+ / NH4CI

(Hydrolysis)

Click to download full resolution via product page

Caption: Grignard synthesis pathway converting 3-methyl-2-hexanone to the target tertiary
alcohol via nucleophilic addition.

Spectral Data Atlas

The following data characterizes the purified compound. Note the specific fragmentation
patterns and NMR splitting caused by the chiral center.

A. Mass Spectrometry (El, 70 eV)

The mass spectrum is dominated by alpha-cleavage, a characteristic behavior of tertiary
alcohols.
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) Fragment Lo .
m/z Intensity . Mechanistic Origin
Assignment
-cleavage at C2-C3
59 100% (Base) bond. Loss of large
alkyl group.[3]
115 ~5-10% -cleavage (Loss of
methyl).
Dehydration (common
112 <5%
in tertiary alcohols).
] Secondary
43 Variable / )
fragmentation.
MS Fragmentation Logic Diagram
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Caption: Primary fragmentation pathways in Electron lonization (EI) MS. The formation of the
stable oxonium ion (m/z 59) dominates.

B. Infrared Spectroscopy (IR)
e 3350-3450 cm~1: O-H stretch (Strong, broad). Indicates hydrogen bonding.
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e 2850-2960 cm~1: C-H stretch (Strong). Alkyl backbone.[3][4][5]

e 1365 & 1385 cm~*: Gem-dimethyl doublet (C-H bend). Characteristic of the isopropyl-like or
gem-dimethyl terminus.

e 1150 cm~*: C-O stretch (Tertiary alcohol).

C. Nuclear Magnetic Resonance (NMR)

Note: Chemical shifts are assigned based on predictive logic for the specific stereochemical
environment.

'H-NMR (400 MHz, CDCIls)

The key diagnostic feature is the non-equivalence of the two methyl groups attached to C2.
Because C3 is a chiral center, the C2-methyls are diastereotopic.

Shift (6 ppm) Multiplicity Integration Assignment Notes
' Diastereotopic
1.12 Singlet 3H C2-CHs (a)
Methyl A
) Diastereotopic
1.16 Singlet 3H C2-CHs (b)
Methyl B
Doublet
0.88 3H C3-CHs Coupled to C3-H
(J=6.8Hz)
) ) End of propyl
0.90 Triplet 3H Terminal CHs ]
chain
) Methine proton
1.45 Multiplet 1H C3-H )
(Chiral center)
. Propyl chain
1.2-14 Multiplet 4H C4,C5H
methylene
) Concentration
1.8-25 Broad Singlet 1H -OH
dependent
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3C.NMR (100 MHz, CDCls)

Shift (6 ppm) Type Assignment

74.5 Quaternary (C) C2 (Attached to Oxygen)
45.2 Methine (CH) C3 (Chiral center)

26.1 Methyl (CHs) C2-CHs (a)

24.8 Methyl (CHs) C2-CHs (b)

34.0 Methylene (CH-2) C4

20.5 Methylene (CH-2) C5

14.5 Methyl (CHs) C3-CHs

14.1 Methyl (CHs) Terminal CHs

Analytical Workflow for Enantiomer Separation

Since the synthesized product is a racemate (due to the achiral ketone precursor), separation
of the (3R) and (3S) enantiomers requires chiral chromatography.

e Technique: Chiral GC-FID or HPLC.

e Column Selection: Cyclodextrin-based stationary phases (e.g.,

-DEX or equivalent).

 Validation: The diastereotopic methyl signals in NMR will remain identical for both
enantiomers in an achiral solvent. To distinguish enantiomers by NMR, a chiral shift reagent
(e.g., Eu(hfc)s) must be added, which will split the C2-methyl singlets further.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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